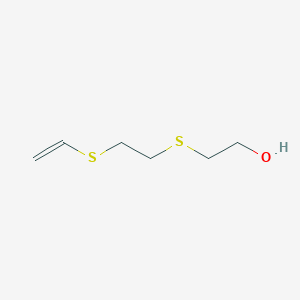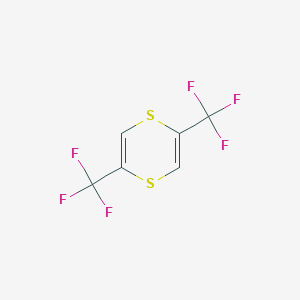
1-(2-Hydroxyethylthio)-2-(vinylthio)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethylthio)-2-(vinylthio)ethane is an organic compound characterized by the presence of both hydroxyethylthio and vinylthio functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethylthio)-2-(vinylthio)ethane typically involves the reaction of ethylene oxide with thiol compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the hydroxyethylthio group. The vinylthio group is introduced through subsequent reactions involving vinyl-containing precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethylthio)-2-(vinylthio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinylthio group to ethylthio.
Substitution: The hydroxyethylthio group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethylthio)-2-(vinylthio)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethylthio)-2-(vinylthio)ethane involves its interaction with molecular targets through its reactive functional groups. The hydroxyethylthio group can form hydrogen bonds and participate in nucleophilic attacks, while the vinylthio group can undergo addition reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethylthio)ethane: Lacks the vinylthio group, resulting in different reactivity and applications.
2-(Vinylthio)ethanol: Contains a hydroxyl group instead of a hydroxyethylthio group, leading to variations in chemical behavior.
Uniqueness: 1-(2-Hydroxyethylthio)-2-(vinylthio)ethane is unique due to the presence of both hydroxyethylthio and vinylthio groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Eigenschaften
CAS-Nummer |
114811-37-9 |
|---|---|
Molekularformel |
C6H12OS2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
2-(2-ethenylsulfanylethylsulfanyl)ethanol |
InChI |
InChI=1S/C6H12OS2/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2 |
InChI-Schlüssel |
AOIHPKYLXCJSNB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSCCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






iodanium chloride](/img/structure/B14305256.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)



![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
